molecular formula C16H21NO3 B11724612 2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol

2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B11724612
M. Wt: 275.34 g/mol
InChI Key: DKVIIGLIDAFWEJ-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol is a complex organic compound with the molecular formula C16H21NO3 and a molecular weight of 275.35 g/mol This compound is characterized by its bicyclic structure, which includes a dimethoxyphenyl group and an azabicyclo octane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable bicyclic amine under controlled conditions. One common method involves the use of a condensation reaction, where the aldehyde group of 2,5-dimethoxybenzaldehyde reacts with the amine group of the bicyclic compound in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxy groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
  • 2-[(2,5-Dimethoxyphenyl)methylidene]hydrazine-1-carbothioamide

Uniqueness

Compared to similar compounds, 2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol stands out due to its unique bicyclic structure and the presence of the dimethoxyphenyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C16H21NO3/c1-19-13-3-4-15(20-2)12(9-13)10-14-16(18)11-5-7-17(14)8-6-11/h3-4,9-11,16,18H,5-8H2,1-2H3

InChI Key

DKVIIGLIDAFWEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(C3CCN2CC3)O

Origin of Product

United States

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